molecular formula C13H19NO4 B14624430 (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine CAS No. 54879-67-3

(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine

Cat. No.: B14624430
CAS No.: 54879-67-3
M. Wt: 253.29 g/mol
InChI Key: OGVBPSJWLOCTOD-UHFFFAOYSA-N
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Description

(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a methanimine group attached to a 3,5-dimethoxyphenyl ring and a 2,2-dimethoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. In this case, the starting materials would likely be 3,5-dimethoxybenzaldehyde and 2,2-dimethoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction would produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,2-Dimethoxyethyl)-1-(3,4-dimethoxyphenyl)methanimine
  • (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethylphenyl)methanimine

Uniqueness

(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is unique due to the specific arrangement of methoxy groups on the phenyl ring and the presence of the 2,2-dimethoxyethyl substituent

Properties

CAS No.

54879-67-3

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine

InChI

InChI=1S/C13H19NO4/c1-15-11-5-10(6-12(7-11)16-2)8-14-9-13(17-3)18-4/h5-8,13H,9H2,1-4H3

InChI Key

OGVBPSJWLOCTOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=NCC(OC)OC)OC

Origin of Product

United States

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